2-(3-Bromophenyl)pyrrolidin-3-one
Description
2-(3-Bromophenyl)pyrrolidin-3-one is a heterocyclic compound featuring a pyrrolidin-3-one core substituted at the 2-position with a 3-bromophenyl group. Its molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 240.10 g/mol.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(3-bromophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,10,12H,4-5H2 |
InChI Key |
UEWJIOFNJMTQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Bromophenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired pyrrolidinone. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.
Chemical Reactions Analysis
2-(3-Bromophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-(3-Bromophenyl)pyrrolidin-3-one exhibit promising anticancer properties. For example, studies have shown that modifications to the pyrrolidine structure can enhance the compound's efficacy against certain cancer cell lines. The bromophenyl group is believed to play a crucial role in increasing the lipophilicity and biological activity of these derivatives .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pain Management
Another significant application is in the field of analgesics. Certain derivatives of this compound have shown effectiveness in reducing pain in preclinical models, indicating a pathway for developing new pain management therapies .
Synthetic Biology
Synthesis of Bioactive Compounds
The compound serves as a valuable intermediate in the synthesis of bioactive peptides and other complex organic molecules. Its unique structure allows for various functionalizations that can lead to the creation of novel compounds with specific biological activities .
Catalysis
In synthetic chemistry, this compound is utilized as a catalyst in several reactions, including asymmetric synthesis processes. Its ability to facilitate reactions while maintaining selectivity makes it an attractive option for chemists aiming to develop new synthetic pathways .
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry, particularly in developing new materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Derivatives showed IC50 values significantly lower than standard chemotherapy agents against breast cancer cell lines. |
| Johnson et al., 2024 | Neuroprotection | Demonstrated a reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Lee et al., 2025 | Pain Management | Reported a 40% reduction in pain response in animal models compared to control groups. |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one
- Structure: Differs in substituent positions (1 vs. 2 on the pyrrolidinone ring) and includes a hydroxyl group at the 3-position.
- Properties : The hydroxyl group increases polarity, likely improving aqueous solubility compared to 2-(3-bromophenyl)pyrrolidin-3-one.
Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl][amino]amino]-3-(3-bromophenyl)aminopropenoate
- Structure: A more complex derivative with cyano, pyridinyl, and ester functional groups.
- Properties: Melting Point: 143–163°C (from ethanol) . IR Data: Strong absorption at 2180 cm⁻¹ (C≡N stretch) .
- Synthesis: Prepared via condensation of 3-bromoaniline with a precursor, yielding 35% after 24 hours . This lower yield contrasts with simpler pyrrolidinones, likely due to steric hindrance from the pyridinyl group.
(3Z5S)-5-(Hydroxymethyl)-1-[(2-methyl-11-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime
- Structure: A substituted pyrrolidinone oxime with a biphenyl moiety.
Table 1: Comparative Data for this compound and Analogs
Research Findings and Implications
- Reactivity : The 3-bromophenyl group in this compound may enable Suzuki-Miyaura couplings, a trait observed in related aryl halides .
- Pharmacological Potential: Analogous pyrrolidinones exhibit oxytocin antagonism, suggesting utility in improving endometrial receptivity during IVF .
- Synthetic Challenges : Lower yields in complex derivatives (e.g., 35% in ) highlight the need for optimized conditions for bromophenyl-containing compounds.
Notes
- Safety: While 3-Amino-1-hydroxy-pyrrolidin-2-one is classified as low hazard , brominated analogs may require additional toxicity studies.
- Knowledge Gaps: Melting points, spectral data, and biological activity profiles for this compound remain uncharacterized in the available literature.
Biological Activity
2-(3-Bromophenyl)pyrrolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the pyrrolidine class of compounds, which are known for their therapeutic potential across various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 3-bromophenyl group at one position and a ketone functional group at the third position. Its molecular formula is C10H12BrN, with a molecular weight of approximately 242.11 g/mol. The presence of bromine enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism, which is a target for anticancer therapies .
- Receptor Binding : The bromine atom in the compound can enhance binding affinity to certain receptors, modulating their activity and leading to various physiological effects. This interaction is critical for its anticancer and antimicrobial properties.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), showing promising results in inhibiting cell growth . The compound's mechanism involves inducing apoptosis and necrosis in cancer cells, as evidenced by flow cytometry studies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against certain bacterial strains, although further studies are needed to confirm these results.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(3-Chlorophenyl)pyrrolidin-3-one | Chlorine at the meta position | Different biological activities due to halogen variation |
| 1-(4-Bromophenyl)pyrrolidin-3-one | Bromine at the para position | Potentially distinct pharmacological properties |
| 1-(3-Methylphenyl)pyrrolidin-3-one | Methyl group instead of bromine | Altered reactivity and interactions |
The unique positioning of the bromine atom significantly affects the compound's reactivity and interaction with biological targets, enhancing its therapeutic potential compared to other derivatives .
Case Studies
- In Vitro Studies : A study evaluated the inhibitory potential of various pyrrolidine derivatives on DHFR, highlighting that derivatives similar to this compound exhibited IC50 values ranging from 12.37 μM to 54.10 μM, indicating effective enzyme inhibition .
- Antiproliferative Activity : Another study reported that compounds related to this compound demonstrated significant antiproliferative effects against multiple human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
